molecular formula C28H20 B103449 5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene CAS No. 18916-68-2

5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene

Cat. No. B103449
CAS RN: 18916-68-2
M. Wt: 356.5 g/mol
InChI Key: TWTPZGNOVYDCKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene, also known as dibenzocycloheptene or DBCH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBCH is a polycyclic aromatic hydrocarbon that belongs to the class of dibenzocycloheptanes. In

Mechanism Of Action

The exact mechanism of action of DBCH is not fully understood. However, it is believed to act as an antagonist at the sigma-1 receptor, a protein that is involved in various cellular processes. DBCH has also been shown to modulate the activity of the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.

Biochemical And Physiological Effects

DBCH has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that regulate mood and behavior. DBCH has also been found to reduce the levels of pro-inflammatory cytokines, which are involved in the immune response.

Advantages And Limitations For Lab Experiments

One of the major advantages of using DBCH for lab experiments is its high purity and stability. DBCH is also readily available and relatively inexpensive. However, one of the limitations of using DBCH is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions of research that can be pursued in the field of DBCH. One area of research is to further elucidate the mechanism of action of DBCH at the molecular level. Another area of research is to explore the potential use of DBCH in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the use of DBCH as a potential anti-tumor agent can also be explored further.
Conclusion:
In conclusion, DBCH is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. DBCH has been extensively studied for its potential use in the treatment of various neurological disorders, as well as its anti-inflammatory and anti-tumor properties. While there are limitations to the use of DBCH in lab experiments, its advantages and potential future directions of research make it a promising compound for further study.

Synthesis Methods

The synthesis of DBCH involves the reaction of benzil and diphenylacetylene in the presence of potassium hydroxide. The reaction yields DBCH as a yellow crystalline solid with a melting point of 205-210°C. The purity of DBCH can be confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

DBCH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, and anxiolytic properties. DBCH has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, DBCH has been found to possess anti-inflammatory and anti-tumor properties.

properties

CAS RN

18916-68-2

Product Name

5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene

Molecular Formula

C28H20

Molecular Weight

356.5 g/mol

IUPAC Name

2-benzhydrylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene

InChI

InChI=1S/C28H20/c1-3-13-23(14-4-1)27(24-15-5-2-6-16-24)28-25-17-9-7-11-21(25)19-20-22-12-8-10-18-26(22)28/h1-20H

InChI Key

TWTPZGNOVYDCKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5

synonyms

5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene

Origin of Product

United States

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